

Application Notes and Protocols for Hydrogen Decrepitation of SmCo Powder

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Samarium-cobalt

Cat. No.: B12055056

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the production of **Samarium-Cobalt** (SmCo) powders using the hydrogen decrepitation (HD) process. This technique offers an efficient route for producing fine, reactive powders, particularly for recycling SmCo magnets.

Introduction to Hydrogen Decrepitation

The hydrogen decrepitation (HD) process is a method used to break down bulk rare-earth alloys and magnets into a fine powder. The process relies on the absorption of hydrogen by the material, which leads to the formation of rare-earth hydrides. This hydride formation is accompanied by a significant volume expansion, inducing internal stresses that cause the material to fracture along grain boundaries, a phenomenon known as decrepitation.^{[1][2]} This technique is particularly advantageous for producing powders of brittle materials like SmCo magnets, as it is more efficient and less prone to oxidation compared to traditional mechanical milling methods.

The HD process is a crucial step in the magnet-to-magnet recycling of SmCo-based permanent magnets.^{[1][3]} The resulting powder can be further processed through milling, pressing, and sintering to manufacture new magnets.^[1]

Mechanism of Hydrogen Decrepitation in SmCo Alloys

The decrepitation process in SmCo alloys involves the diffusion of hydrogen into the material, primarily along the Sm-rich grain boundaries and into the main SmCo matrix phase.^[1] In the case of SmCo₅, this leads to the formation of an orthorhombic hydride phase within the hexagonal SmCo₅ matrix.^[1] The differential volume expansion between the hydrided and non-hydrided regions generates significant internal stress, causing intergranular and transgranular cracking of the brittle material.^[1]

For Sm₂Co₁₇ type alloys, the hydrogenation reactions typically require higher temperatures (above 200°C) and pressures (greater than 20 MPa) for the HD process to occur effectively.^[4] However, modifications in the alloy composition, such as increasing the Sm content, can facilitate the process at lower pressures.^[4]

Experimental Protocols

This section provides detailed protocols for the hydrogen decrepitation of both SmCo₅ and Sm₂Co₁₇ type magnets.

Materials and Equipment

- Starting Material: As-cast or sintered SmCo magnets (SmCo₅ or Sm₂Co₁₇ type).
- Gases: High-purity hydrogen (H₂) and an inert gas (e.g., Argon) for purging.
- Hydrogen Decrepitation Furnace: A vacuum-tight chamber capable of controlled heating and introduction of hydrogen gas. This can range from a simple stainless steel reaction tank to a more sophisticated planetary rotating jar.^{[3][5]}
- Vacuum Pump: To evacuate the chamber before introducing hydrogen.
- Pressure and Temperature Controllers: To accurately control the experimental parameters.
- Safety Equipment: Hydrogen sensor, proper ventilation, and personal protective equipment.

Protocol for Hydrogen Decrepitation of SmCo₅ Magnets

This protocol is based on typical parameters reported for the successful decrepitation of SmCo5 magnets.[3][6]

- Sample Preparation: Place the SmCo5 magnet pieces into the reaction chamber.
- Evacuation: Seal the chamber and evacuate it to a pressure of approximately 10^{-5} kPa to remove air and moisture.
- Hydrogen Introduction: Introduce high-purity hydrogen gas into the chamber. The pressure can range from 1 to 9.5 bar.[3][7] A common and effective pressure is 4 bar.[3][6]
- Decrepitation: The decrepitation of SmCo5 typically occurs at room temperature.[1][3] For enhanced kinetics, the chamber can be rotated if using a planetary rotating jar.[3][7] The process duration is typically around 3 hours.[3][6]
- Hydrogen Removal (Degassing): After decrepitation, the hydrogen must be removed from the powder. This is achieved by heating the powder under vacuum. A typical degassing treatment involves heating the powder to between 200°C and 300°C under vacuum.[4]
- Powder Handling: Once cooled to room temperature, the fine SmCo5 powder can be safely handled in an inert atmosphere (e.g., a glovebox) to prevent oxidation.

Protocol for Hydrogen Decrepitation of Sm₂Co₁₇ Magnets

The HD process for Sm₂Co₁₇ magnets often requires elevated temperatures for thermal activation.[8]

- Sample Preparation: Place the Sm₂Co₁₇ magnet pieces into the reaction chamber.
- Evacuation: Seal the chamber and evacuate to a low pressure to remove atmospheric gases.
- Heating and Hydrogen Introduction: Heat the chamber to a temperature between 100°C and 150°C.[8] Once the desired temperature is reached, introduce high-purity hydrogen gas. The pressure can range from 2 to 18 bar.[8]

- Decrepitation: Maintain the temperature and pressure for an extended period, typically around 48 to 72 hours, to ensure complete decrepitation.[4][8]
- Hydrogen Removal (Degassing): The degassing process for Sm₂Co₁₇ powder is similar to that for SmCo₅, involving heating under vacuum. The peak hydrogen desorption for Sm₂Co₁₇ powders typically occurs between 200°C and 260°C.[8]
- Powder Handling: After cooling, handle the powder in an inert atmosphere.

Data Presentation

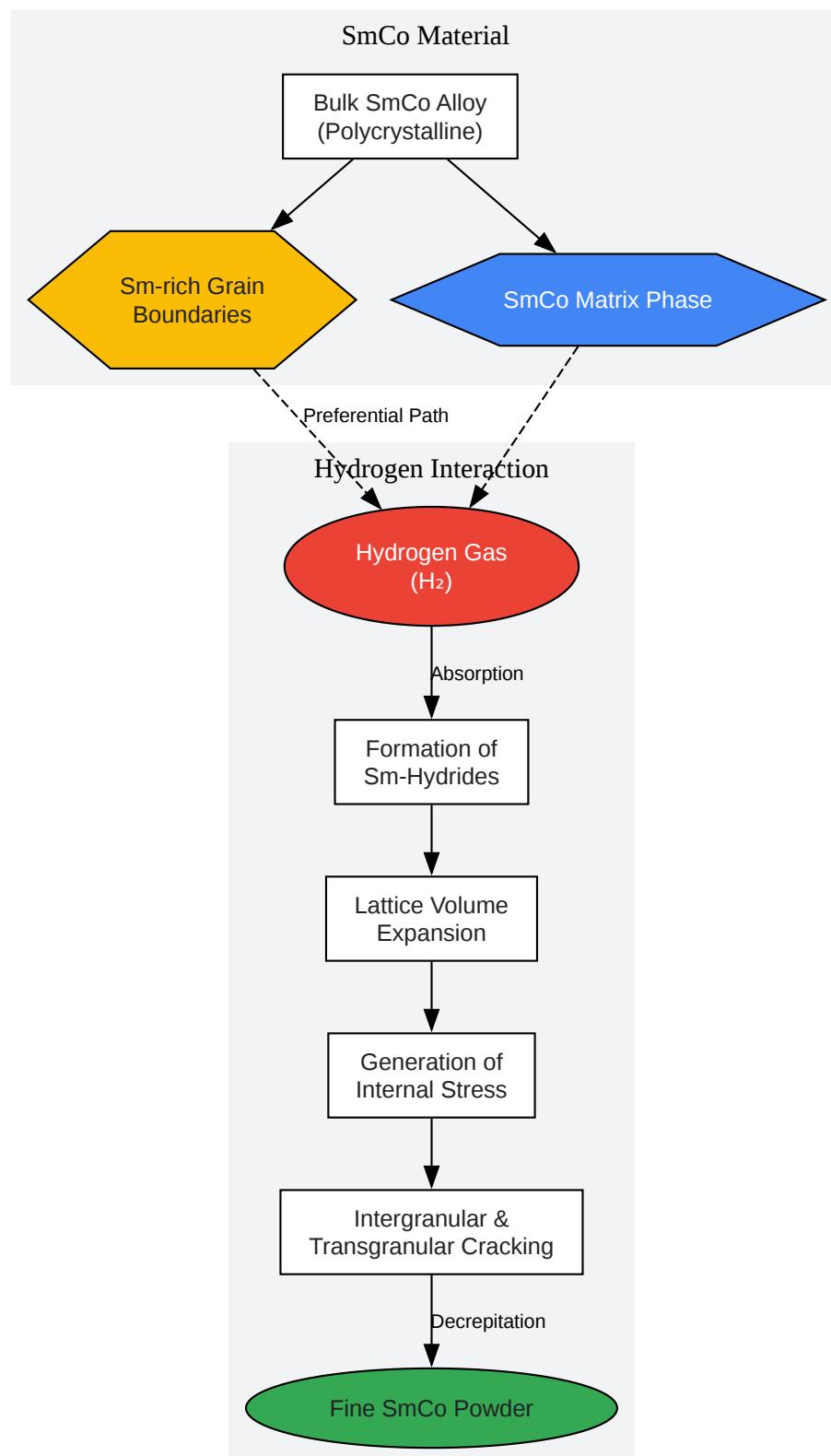
The following tables summarize the quantitative data from various studies on the hydrogen decrepitation of SmCo alloys.

Table 1: Hydrogen Decrepitation Process Parameters for SmCo Alloys

Alloy Type	Hydrogen Pressure (bar)	Temperature (°C)	Duration (hours)	Resulting Particle Size	Reference
SmCo ₅	1 - 9.5	Room Temperature	3	< 200 μm	[3]
SmCo ₅	4	Room Temperature	3	Not Specified	[3][6]
Sm(Co,Fe,Cu, ,Zr)7.49 (2:17 type)	10	Room Temperature	~48	Flake-like	[4][9]
Sm ₂ Tm ₁₇	2 - 18	100 - 150	72	Varies with parameters	

Table 2: Properties of Recycled SmCo Magnets Produced from HD Powder

Property	Original SmCo5 Magnet	Recycled SmCo5 Magnet (SPS at 900°C)	Reference
Remanence (Br)	0.91 T	0.47 T	[3][7]
Coercivity (iHc)	Not Specified	> 1500 kA/m	[3][6]
Max. Energy Product ((BH) _{max})	156.8 kJ/m ³	43.4 kJ/m ³	[3][6]
Original SmCo5 Magnet	Recycled SmCo5 Magnet	Reference	
Remanence (Br)	0.91 T	0.94 T	[7]
Max. Energy Product ((BH) _{max})	156.8 kJ/m ³	171.1 kJ/m ³	[7]


Visualizations

The following diagrams illustrate the workflow of the hydrogen decrepitation process and the subsequent steps for producing recycled magnets.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for SmCo powder production via hydrogen decrepitation and subsequent magnet recycling.

[Click to download full resolution via product page](#)

Caption: Logical relationship of the hydrogen decrepitation mechanism in SmCo alloys.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 2. Hydrogen Decrepitation: An Essential Process in Neodymium Magnet Manufacturing [tymagnets.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Magnet Production Equipment Hydrogen Decrepitation Furnace All Electric Magnetic Field Forming Press - Hydrogen Decrepitation Furnace and Magnetic Field Forming Press [chinasun99.en.made-in-china.com]
- 6. researchgate.net [researchgate.net]
- 7. [1905.04829] Recycling of SmCo5 magnets by HD process [arxiv.org]
- 8. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 9. resource.aminer.org [resource.aminer.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Hydrogen Decrepitation of SmCo Powder]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12055056#hydrogen-decrepitation-process-for-smco-powder-production>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com